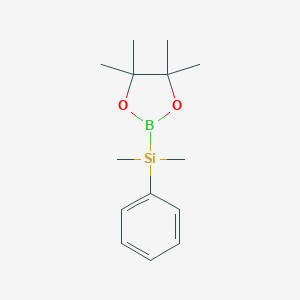

(Dimethylphenylsilyl)boronic acid pinacol ester

Description

Properties

IUPAC Name |

dimethyl-phenyl-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO2Si/c1-13(2)14(3,4)17-15(16-13)18(5,6)12-10-8-7-9-11-12/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMSAQNLTKGMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)[Si](C)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436709 | |

| Record name | (Dimethylphenylsilyl)boronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185990-03-8 | |

| Record name | (Dimethylphenylsilyl)boronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Dimethylphenylsilyl) boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (Dimethylphenylsilyl)boronic acid pinacol ester: Properties, Characterization, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Dimethylphenylsilyl)boronic acid pinacol ester, also known as 2-(dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile organoboron compound that has gained significant attention in modern organic synthesis. Its unique reactivity, particularly in transition-metal-free borylation reactions, makes it a valuable reagent for the formation of carbon-boron bonds, which are key precursors in Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of the physical and chemical properties of this reagent, detailed protocols for its characterization, and expert insights into its handling and application.

Chemical Structure and Key Identifiers

The structure of this compound features a silicon atom bonded to a boronic acid pinacol ester group, a phenyl group, and two methyl groups. This unique arrangement of atoms dictates its chemical behavior and physical properties.

"B" -- "O1" [color="#34A853"]; "B" -- "O2" [color="#34A853"]; "O1" -- "C1" [color="#34A853"]; "O2" -- "C2" [color="#34A853"]; "C1" -- "C2" [color="#34A853"]; "C1" -- "C1_CH3_1" [color="#34A853"]; "C1" -- "C1_CH3_2" [color="#34A853"]; "C2" -- "C2_CH3_1" [color="#34A853"]; "C2" -- "C2_CH3_2" [color="#34A853"]; "B" -- "Si" [color="#EA4335"]; "Si" -- "Si_CH3_1" [color="#4285F4"]; "Si" -- "Si_CH3_2" [color="#4285F4"]; "Si" -- "Ph" [color="#FBBC05"]; }

Figure 1: Chemical structure of this compound.Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 185990-03-8[1] |

| Molecular Formula | C₁₄H₂₃BO₂Si[1] |

| Molecular Weight | 262.23 g/mol [1] |

| Synonyms | 2-(Dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, B-(dimethylphenylsilyl)pinacolborane |

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature. It is generally stable under anhydrous conditions but is sensitive to moisture, which can lead to hydrolysis of the boronic ester functionality.

Table 2: Physical Properties

| Property | Value | Source(s) |

| Form | Liquid | |

| Density | 0.962 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4946 | |

| Boiling Point | 120 °C at 0.08 mmHg | [2] |

| Solubility | Soluble in common organic solvents | [3] |

| Stability | Shelf-stable, but moisture-sensitive | [3] |

Spectroscopic Characterization

A thorough characterization of this compound is crucial for quality control and for understanding its reactivity. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure and purity of the compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the phenyl protons, the methyl groups on the silicon atom, and the methyl groups of the pinacol ester.

-

¹³C NMR: The carbon NMR spectrum will display resonances for all unique carbon atoms in the molecule. The carbon atom attached to the boron is often not observed or is very broad due to quadrupolar relaxation.[3]

-

¹¹B NMR: The boron-11 NMR spectrum is particularly informative for organoboron compounds. For this compound, a single resonance is expected in the region typical for tetracoordinate boron in a pinacol ester environment, around δ 32.8 ppm.[3]

-

²⁹Si NMR: Silicon-29 NMR can be used to confirm the environment of the silicon atom.

Table 3: Typical NMR Data (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹¹B | ~32.8 | Broad Singlet | B-pinacol |

| ¹H | ~7.5-7.3 | Multiplet | Phenyl protons |

| ~1.25 | Singlet | Pinacol methyl protons | |

| ~0.4 | Singlet | Si-methyl protons | |

| ¹³C | ~138 | Singlet | Phenyl C (ipso) |

| ~133 | Singlet | Phenyl CH | |

| ~129 | Singlet | Phenyl CH | |

| ~128 | Singlet | Phenyl CH | |

| ~83 | Singlet | Pinacol quaternary carbons | |

| ~25 | Singlet | Pinacol methyl carbons | |

| ~-3 | Singlet | Si-methyl carbons |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain insights into the fragmentation pattern of the molecule. For organoboron compounds, the isotopic pattern of boron (¹⁰B and ¹¹B) can be a useful diagnostic tool.

"M+" [label="[C₁₄H₂₃BO₂Si]⁺˙\n(Molecular Ion)", fillcolor="#FBBC05"]; "Frag1" [label="Loss of CH₃", fillcolor="#EA4335"]; "Frag2" [label="Loss of Ph", fillcolor="#EA4335"]; "Frag3" [label="Loss of SiMe₂Ph", fillcolor="#EA4335"]; "Ion1" [label="[M - CH₃]⁺"]; "Ion2" [label="[M - Ph]⁺"]; "Ion3" [label="[B(pin)]⁺"];

"M+" -> "Frag1" -> "Ion1"; "M+" -> "Frag2" -> "Ion2"; "M+" -> "Frag3" -> "Ion3"; }

Figure 2: A plausible fragmentation pathway for this compound in mass spectrometry.Experimental Protocols

Synthesis of this compound

A common method for the synthesis of silylboronates involves the reaction of a silyllithium species with a boronic ester. The following is a representative, generalized protocol.

Step-by-Step Methodology:

-

Preparation of Silyllithium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve chlorodimethylphenylsilane in a dry, ethereal solvent such as tetrahydrofuran (THF).

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Add a solution of lithium metal (with a catalytic amount of an electron carrier like naphthalene) portion-wise to the stirred solution. The reaction progress can be monitored by the color change of the solution.

-

Reaction with Boronic Ester: In a separate flame-dried flask under an inert atmosphere, dissolve a suitable boronic ester, such as isopropoxy pinacol boronate, in dry THF.

-

Cool this solution to -78 °C.

-

Slowly add the freshly prepared silyllithium solution to the boronic ester solution via a cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere and Dry Solvents: Silyllithium reagents are highly reactive and sensitive to moisture and oxygen. The use of an inert atmosphere and anhydrous solvents is critical to prevent their decomposition and ensure a high yield of the desired product.

-

Low-Temperature Reaction: The formation and reaction of the silyllithium reagent are performed at low temperatures to control the reactivity and minimize side reactions.

-

Choice of Boronic Ester: Isopropoxy pinacol boronate is often used as it is a commercially available and effective electrophile for trapping the silyllithium nucleophile.

Characterization Workflow

subgraph "cluster_Synthesis" { label = "Synthesis & Purification"; bgcolor="#E8F0FE"; "Synthesis" [label="Synthesis of\n(Dimethylphenylsilyl)boronic\nacid pinacol ester"]; "Purification" [label="Vacuum Distillation or\nColumn Chromatography"]; "Synthesis" -> "Purification"; }

subgraph "cluster_Characterization" { label = "Spectroscopic & Analytical Characterization"; bgcolor="#FCE8E6"; "NMR" [label="NMR Spectroscopy\n(¹H, ¹³C, ¹¹B, ²⁹Si)"]; "MS" [label="Mass Spectrometry\n(EI or ESI)"]; "FTIR" [label="FT-IR Spectroscopy"]; "Purity" [label="Purity Assessment\n(GC or HPLC)"]; }

"Purification" -> "NMR" [lhead="cluster_Characterization"]; "NMR" -> "MS"; "MS" -> "FTIR"; "FTIR" -> "Purity"; }

Figure 3: A typical workflow for the synthesis and characterization of this compound.Handling, Storage, and Safety

Handling:

-

Handle this compound in a well-ventilated fume hood.

-

As it is moisture-sensitive, it is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen), especially when transferring or preparing solutions for reactions.

-

Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Storage:

-

Store the compound in a tightly sealed container in a cool, dry place.

-

To prolong its shelf life, storage under an inert atmosphere is recommended.

Safety:

-

While specific toxicity data is limited, it is prudent to treat this compound with the same care as other laboratory chemicals.

-

Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Applications in Organic Synthesis

The primary application of this compound is as a reagent for the borylation of organic halides and other electrophiles. A key advantage of this reagent is its ability to participate in transition-metal-free borylation reactions.[3] This is particularly valuable in the synthesis of pharmaceutical intermediates, where minimizing transition metal contamination is a critical concern.[3] The reaction typically proceeds via the formation of a silicate-ate complex, which then undergoes a nucleophilic attack on the electrophile.

References

An In-depth Technical Guide to (Dimethylphenylsilyl)boronic acid pinacol ester: Structure, Bonding, and Application

Introduction: The Emergence of Silylboronates in Modern Synthesis

In the landscape of contemporary organic chemistry, the pursuit of efficient and selective bond-forming methodologies is paramount. Organoboron compounds, particularly boronic acid derivatives, have become indispensable building blocks, largely due to their versatility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, the synthesis of these crucial reagents often requires transition-metal catalysts, which can introduce cost and product contamination issues, a significant concern in pharmaceutical development.[3]

This guide focuses on a reagent that elegantly circumvents this challenge: (Dimethylphenylsilyl)boronic acid pinacol ester , also known as 2-(Dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or PhMe₂SiB(pin) .[4] This compound is a cornerstone of transition-metal-free borylation, enabling the direct formation of carbon-boron bonds under mild, base-mediated conditions.[3][5] Its unique silicon-boron (Si-B) bond is the key to its reactivity, offering a distinct mechanistic pathway that expands the toolkit of synthetic chemists.

This document provides an in-depth exploration of the chemical structure, bonding characteristics, synthesis, and applications of PhMe₂SiB(pin), tailored for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this powerful synthetic tool.

Molecular Structure and Bonding Analysis

The efficacy of this compound stems directly from its unique molecular architecture, which juxtaposes a silicon atom and a boron atom.

Chemical Structure:

The molecule consists of a central boron atom integrated into a five-membered dioxaborolane ring, stabilized by a pinacol (2,3-dimethylbutane-2,3-diol) moiety. This pinacol ester group is a common motif in organoboron chemistry, known to enhance the stability and ease of handling of boronic acids, making them less susceptible to dehydration and protodeboronation.[4] The boron atom is directly bonded to the silicon atom of a dimethylphenylsilyl group.

| Compound Name | This compound |

| Synonyms | 2-(Dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, PhMe₂SiB(pin), Suginome's reagent |

| CAS Number | 185990-03-8 |

| Molecular Formula | C₁₄H₂₃BO₂Si |

| Molecular Weight | 262.23 g/mol |

| Appearance | Colorless to light yellow liquid |

Table 1: General Properties of this compound.[4]

The Critical Silicon-Boron Bond

The Si-B bond is the lynchpin of the molecule's reactivity. It is a polarized covalent bond with the electropositive silicon atom and the more electronegative (though still Lewis acidic) boron atom. This polarization is fundamental to its chemical behavior. The presence of the electron-donating methyl groups and the phenyl group on the silicon atom modulates the electronic properties of the silyl moiety.

Computational Insights and Electronic Structure

Density Functional Theory (DFT) calculations on related silylborane systems provide insight into the electronic nature of PhMe₂SiB(pin). The Highest Occupied Molecular Orbital (HOMO) is typically associated with the Si-B sigma bond, highlighting its electron-rich character and susceptibility to electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the empty p-orbital of the boron atom, underscoring its Lewis acidic nature.[7] This HOMO-LUMO distribution is central to its ability to react with both nucleophiles (at the boron center) and electrophiles (at the Si-B bond).

The energy gap between the HOMO and LUMO dictates the kinetic stability and reactivity of the molecule.[8] The specific substituents on both the silicon and boron atoms fine-tune this energy gap, influencing the reagent's stability and reaction profile.

Spectroscopic Characterization

A definitive understanding of a molecule's structure is validated through spectroscopic analysis. The following table summarizes the expected Nuclear Magnetic Resonance (NMR) data for PhMe₂SiB(pin), compiled from general principles and data for analogous structures.

| Nucleus | Environment | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | Si-CH₃ (dimethyl) | ~0.3 - 0.6 | Singlet, integrating to 6H. Upfield shift due to shielding by the silicon atom. |

| Pinacol CH₃ (tetramethyl) | ~1.2 - 1.4 | Singlet, integrating to 12H. Typical region for pinacol ester methyl groups. | |

| Phenyl (C₆H₅ ) | ~7.2 - 7.6 | Multiplet, integrating to 5H. Aromatic protons. | |

| ¹³C NMR | Si-C H₃ | ~ -2 to 2 | Shielded carbon signal characteristic of methylsilyl groups. |

| Pinacol C (CH₃)₂ | ~83 - 84 | Quaternary carbon of the dioxaborolane ring. | |

| Pinacol C(C H₃)₂ | ~24 - 25 | Methyl carbons of the pinacol group. Signal may be broadened by the quadrupolar boron nucleus. | |

| Phenyl (C ₆H₅) | ~128 - 135 | Aromatic carbon signals. The ipso-carbon attached to silicon will be distinct. | |

| ¹¹B NMR | B(pin) | ~30 - 34 | Broad singlet. This chemical shift is characteristic of a tricoordinate boron atom in a pinacol ester environment.[9][10] |

Table 2: Predicted NMR Spectroscopic Data for PhMe₂SiB(pin).

Synthesis and Handling

While PhMe₂SiB(pin) is commercially available, understanding its synthesis provides valuable context for its reactivity and stability.

General Synthetic Approach

The synthesis of silylboronates like PhMe₂SiB(pin) typically involves the reaction of a silyl-nucleophile with a boron electrophile. A common route is the reaction of a silyllithium reagent with an alkoxyboronic ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Figure 1. General synthetic scheme for PhMe₂SiB(pin).

This reaction must be carried out under strictly anhydrous and inert conditions (e.g., under argon or nitrogen) due to the high reactivity of the silyllithium intermediate.

Handling and Storage

This compound is sensitive to both air and moisture.[11] Exposure to water can lead to hydrolysis of the pinacol ester and cleavage of the Si-B bond. Therefore, it should be handled under an inert atmosphere using standard Schlenk or glovebox techniques. It is typically stored in a sealed container under argon or nitrogen in a cool, dry place.

Reactivity and Applications in Organic Synthesis

The primary application of PhMe₂SiB(pin) is as a borylating agent in a reaction known as Base-mediated Borylation with Silylborane (BBS) .[5] This methodology allows for the conversion of aryl, heteroaryl, and alkenyl halides into their corresponding boronic esters without the need for a transition-metal catalyst.[12]

The Mechanism of Base-Mediated Borylation

The accepted mechanism provides a clear example of the unique reactivity conferred by the Si-B bond.[5] It is a departure from traditional cross-coupling cycles and relies on the generation of a transient carbanion.

-

Activation: The reaction is initiated by the addition of a strong alkoxide base (e.g., potassium methoxide, KOMe) to PhMe₂SiB(pin). The base coordinates to the Lewis acidic boron center, forming a tetracoordinate boronate "ate" complex. This activation step increases the nucleophilicity of the silyl group.

-

Halogen Abstraction: The silyl moiety of the activated "ate" complex acts as a nucleophile, attacking the halogen atom of the organohalide (Ar-X). This step is a formal silyl-halogen exchange, generating a transient carbanion (Ar⁻) and a silyl halide byproduct.

-

Borylation: The highly reactive carbanion (Ar⁻) then attacks the electrophilic boron center of another equivalent of the boronate "ate" complex (or a related boron species in solution) to form the desired aryl boronic ester product.

Figure 2. Proposed mechanism for Base-Mediated Borylation.

This carbanion-mediated pathway explains the high functional group tolerance of the reaction, as it avoids the harsh conditions and organometallic intermediates of many traditional methods.[5]

Experimental Protocol: Transition-Metal-Free Borylation of 2-Bromo-1,3,5-triisopropylbenzene

The following protocol is adapted from a verified procedure in Organic Syntheses, demonstrating the practical application of PhMe₂SiB(pin).[5]

Reaction Scheme:

Materials and Equipment:

-

This compound (PhMe₂SiB(pin))

-

2-Bromo-1,3,5-triisopropylbenzene

-

Potassium methoxide (KOMe)

-

1,2-Dimethoxyethane (DME), anhydrous

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Standard Schlenk line or glovebox setup

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Round-bottomed flask

Procedure:

-

Setup: Under an inert atmosphere (argon), charge a dry round-bottomed flask with potassium methoxide (1.2 equiv).

-

Solvent Addition: Add anhydrous 1,2-dimethoxyethane (DME) via syringe.

-

Reagent Addition: In a separate vial, dissolve this compound (1.5 equiv) in a small amount of DME and add it to the reaction flask via syringe.

-

Activation: Stir the resulting mixture at 30 °C for 10 minutes. The solution typically changes color from white to yellow, indicating the formation of the active "ate" complex.[5]

-

Substrate Addition: Add 2-bromo-1,3,5-triisopropylbenzene (1.0 equiv) dropwise via syringe over 15 minutes.

-

Reaction: Stir the reaction mixture for 1 hour at 30 °C. Monitor the reaction progress by TLC.

-

Quenching and Workup: Cool the reaction to 0 °C and slowly add the TBAF solution. The TBAF is used to quench any unreacted silylborane and cleave silyl byproducts, simplifying purification.[5]

-

Extraction: After stirring, add water and extract the product into an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aryl boronic ester.

Scope and Limitations

The BBS method is effective for a wide range of aryl and heteroaryl halides, including sterically hindered substrates.[12] It exhibits remarkable functional group compatibility, tolerating esters and amides that can be problematic in other borylation methods.

| Substrate (Ar-Br) | Product (Ar-Bpin) Yield (%) |

| 2-Bromo-1,3,5-triisopropylbenzene | 71 |

| 4-Bromobenzonitrile | 96 |

| Methyl 4-bromobenzoate | 99 |

| N,N-Diethyl-4-bromobenzamide | 96 |

| 2-Bromonaphthalene | 95 |

| 3-Bromopyridine | 80 |

Table 3: Selected examples of base-mediated borylation of aryl bromides using PhMe₂SiB(pin). Data from Shishido, R. et al. (2022).[5]

However, the reaction is not suitable for substrates with acidic protons (e.g., phenols, anilines) or highly electrophilic functional groups that could react with the intermediate carbanion.[5]

Conclusion

This compound is more than a mere reagent; it represents a strategic shift in the synthesis of organoboron compounds. By harnessing the unique properties of the silicon-boron bond, it enables a powerful, transition-metal-free borylation methodology. Its high functional group tolerance, operational simplicity, and applicability to complex substrates make it an invaluable tool for researchers in medicinal chemistry and materials science. A thorough understanding of its structure, bonding, and the nuanced mechanism of its reactivity is essential for leveraging its full synthetic potential. As the demand for cleaner, more efficient, and selective chemical transformations grows, the role of innovative reagents like PhMe₂SiB(pin) will undoubtedly continue to expand.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(1-NAPHTHYLENE)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE synthesis - chemicalbook [chemicalbook.com]

- 4. 4,4,5,5-Tetramethyl[1,3,2]dioxaborolane | C6H13BO2 | CID 2734768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0254574) [np-mrd.org]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. irjweb.com [irjweb.com]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. par.nsf.gov [par.nsf.gov]

- 11. 2-(Dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 185990-03-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. rsc.org [rsc.org]

A Senior Application Scientist's Guide to (Dimethylphenylsilyl)boronic acid pinacol ester: Synthesis, Characterization, and Application

Introduction: Beyond Traditional Borylation

In the landscape of modern synthetic chemistry, organoboron compounds are indispensable building blocks, largely due to the profound impact of the Suzuki-Miyaura cross-coupling reaction.[1][2] The stability and handling of boronic acids, however, can present challenges, leading to the widespread adoption of their pinacol ester derivatives which offer enhanced stability against degradation pathways like dehydration and protodeboronation.[3] Within this class, (Dimethylphenylsilyl)boronic acid pinacol ester, often referred to as Suginome's reagent, has emerged as a uniquely versatile tool. Its true power lies not just as a stable boron source, but as a sophisticated reagent that enables novel transformations, most notably the transition-metal-free borylation of organic halides.[1][4]

This guide provides an in-depth exploration of this compound, moving from its fundamental synthesis to its detailed characterization and its transformative applications in organic synthesis. The content is structured to provide not just protocols, but the underlying chemical logic, empowering researchers and drug development professionals to leverage this reagent's full potential.

Synthesis: Crafting the Si-B Bond

The creation of the silicon-boron bond in silylboronates can be approached through several strategic pathways. The most prevalent methods rely on either the nucleophilic attack of a silyl anion on a boron electrophile or the transition-metal-catalyzed dehydrogenative coupling between a hydrosilane and a boron source.

Synthesis via Silyl Anion Intermediates

A foundational route to silylboronates involves the generation of a silyl anion, typically a silyllithium species, which is then quenched with a suitable boron electrophile. While the generation of trialkylsilyl anions can be challenging, the presence of a phenyl group on the silicon atom facilitates the necessary reductive cleavage of a Si-Si or Si-Cl bond.[5]

The reaction of a silyllithium reagent with an alkoxyboronic ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, provides a direct and effective method for forming the Si-B bond.[6] The causality here is the potent nucleophilicity of the silyl anion attacking the electrophilic boron center, displacing the isopropoxide leaving group. This method is advantageous for its directness and scalability.

Synthesis via Catalytic Dehydrogenative Borylation

More contemporary methods leverage transition-metal catalysis to form the Si-B bond directly from a hydrosilane, avoiding the need for pre-formed organometallic reagents. Iridium, rhodium, and nickel complexes have proven effective in catalyzing the dehydrogenative coupling of hydrosilanes with pinacolborane (HBpin) or bis(pinacolato)diboron (B₂(pin)₂).[7][8]

This approach involves the oxidative addition of the Si-H bond to the metal center, followed by reductive elimination to form the Si-B bond and regenerate the catalyst. The choice of catalyst and ligands is critical for achieving high efficiency and selectivity, especially for preventing side reactions like dehydrogenative homo-coupling of the silane.[7]

Workflow for Synthesis via Silyl Anion

Caption: General workflow for the synthesis of the target ester via a silyllithium intermediate.

Exemplary Protocol: Synthesis from Dimethylphenylsilane

This protocol is adapted from established catalytic borylation methodologies.[7] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

-

Catalyst Preparation: In a glovebox, an oven-dried Schlenk flask is charged with [Ir(OMe)(cod)]₂ (0.025 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.05 mol%), and anhydrous hexane. The mixture is stirred at room temperature for 15 minutes.

-

Reaction Setup: To the catalyst mixture, add dimethylphenylsilane (1.0 equiv) and bis(pinacolato)diboron (B₂(pin)₂) (1.2 equiv).

-

Reaction Execution: The flask is sealed and the reaction mixture is stirred at 80 °C. The progress of the reaction is monitored by GC-MS or ¹H NMR by analyzing aliquots.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude residue is purified by vacuum distillation or flash column chromatography on silica gel (using a non-polar eluent system like hexane/ethyl acetate) to afford this compound as a colorless oil. The handling of silica gel requires care, as prolonged contact can promote hydrolysis of the ester.[9][10]

Characterization: Confirming Structure and Purity

Rigorous characterization is essential to confirm the identity and purity of the synthesized ester. A combination of spectroscopic techniques provides a complete picture of the molecular structure. The pinacol ester is generally a colorless to light yellow, shelf-stable liquid that is soluble in common organic solvents.[4][11]

| Technique | Parameter | Characteristic Data |

| ¹H NMR | Chemical Shift (δ) | δ 7.6-7.3 (m, 5H, Phenyl-H), 1.25 (s, 12H, Pinacol-CH₃), 0.45 (s, 6H, Si-CH₃) ppm. |

| ¹³C NMR | Chemical Shift (δ) | δ 138-127 (Phenyl-C), 83.2 (Pinacol C-O), 24.8 (Pinacol-CH₃), -3.5 (Si-CH₃) ppm. |

| ¹¹B NMR | Chemical Shift (δ) | δ 33-34 (broad singlet) ppm.[6][12] |

| ²⁹Si NMR | Chemical Shift (δ) | A characteristic shift confirming the silicon environment. |

| Mass Spec. (HRMS) | m/z | Calculated for C₁₄H₂₃BO₂Si, found consistent with the expected molecular ion [M]+ or [M+H]+. |

| FT-IR | Wavenumber (cm⁻¹) | Strong B-O and Si-C stretching bands. |

Note: NMR chemical shifts are approximate and can vary slightly based on the solvent used. Data is compiled from typical values for analogous structures.[6][12]

Field Insights on Analysis: The analysis of boronic pinacol esters by reverse-phase HPLC can be complicated by on-column hydrolysis to the corresponding boronic acid.[9][13] To obtain accurate purity profiles, it is crucial to use a stationary phase with low silanol activity and to minimize or eliminate acidic modifiers in the mobile phase.[10] Acetonitrile is often the preferred sample diluent to prevent hydrolysis prior to injection.[10]

Mechanism of Action & Key Applications

The utility of this compound stems from the unique reactivity of its Si-B bond, which can be activated under various conditions to participate in a wide array of synthetic transformations.

The Silyl-Base Borylation (BBS) Method

The most prominent application is the transition-metal-free borylation of aryl and vinyl halides.[4][14] This reaction, mediated by a simple alkoxide base like potassium methoxide (KOMe), offers a significant advantage over traditional palladium-catalyzed methods by avoiding expensive catalysts and potential metal contamination of the products.[1][4]

Proposed Mechanism: Based on experimental and computational studies, the reaction is proposed to proceed through a carbanion-mediated mechanism.[14]

-

Ate Complex Formation: The alkoxide base attacks the electrophilic boron atom of the silylborane to form a tetracoordinate boronate "ate" complex.

-

Nucleophilic Attack: The silyl group in this activated complex acts as a nucleophile, attacking the halogen atom of the aryl halide. This step is the key to forming the aryl carbanion.

-

Borylation: The generated, highly reactive carbanion then attacks the electrophilic boron center of another silylborane molecule (or a related boron species in solution) to form the desired aryl boronate ester.

Mechanism of Base-Mediated Borylation

Caption: Proposed carbanion-mediated mechanism for the transition-metal-free borylation.

Diverse Synthetic Applications

Beyond its flagship use in metal-free borylation, Suginome's reagent is a precursor for numerous other valuable transformations:

-

Silaboration Reactions: In the presence of transition metal catalysts (e.g., palladium, nickel, copper), the Si-B bond can be added across unsaturated systems like alkynes, alkenes, and dienes to install both a silyl and a boryl group in a single, highly stereoselective step.[6][15]

-

Hydrosilylation Reactions: Copper-catalyzed hydrosilylation of allenes and propiolate derivatives with the silylborane provides access to multi-substituted vinylsilanes.[16]

-

Silyl Nucleophile Source: The Si-B bond can be cleaved to generate silyl anions or silyl radicals, which can then be used in a variety of coupling and addition reactions.[6][17] This reactivity expands its utility far beyond that of a simple borylating agent.

Conclusion

This compound is more than a mere reagent; it is an enabling technology in modern organic synthesis. Its stability, coupled with the unique and activatable reactivity of the silicon-boron bond, provides elegant solutions to longstanding synthetic challenges. From simplifying the synthesis of boronate esters through transition-metal-free pathways to constructing complex molecular architectures via catalytic silaboration, its versatility makes it a cornerstone reagent for researchers in pharmaceuticals, materials science, and beyond. Understanding its synthesis, characterization, and mechanistic nuances is key to unlocking its full synthetic potential.

References

- 1. 185990-03-8・this compound・049-33941・045-33943[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Pinacol ester (dimethylphenylsilyl)boronic acid - Enamine [enamine.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of hydrosilylboronates via the monoborylation of a dihydrosilane Si–H bond and their application for the generation of dialkylhydrosilyl ani ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01440D [pubs.rsc.org]

- 8. Synthesis of hydrosilylboronates via the monoborylation of a dihydrosilane Si–H bond and their application for the generation of dialkylhydrosilyl anions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. chembk.com [chembk.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Activation of the Si–B interelement bond related to catalysis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00965B [pubs.rsc.org]

- 16. Sigma Aldrich this compound 100 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 17. researchgate.net [researchgate.net]

(Dimethylphenylsilyl)boronic acid pinacol ester CAS number 185990-03-8

An In-depth Technical Guide to (Dimethylphenylsilyl)boronic acid pinacol ester (CAS 185990-03-8)

Introduction: A Paradigm Shift in Borylation Chemistry

This compound, CAS Number 185990-03-8, is a versatile organoboron compound that has emerged as a cornerstone reagent in modern organic synthesis.[1][2] Commonly known as Suginome's Reagent, this shelf-stable, liquid compound provides a powerful toolkit for the formation of carbon-boron and carbon-silicon bonds.[3][4] Its significance is most pronounced in its ability to facilitate borylation reactions under transition-metal-free conditions, a critical advantage in the synthesis of pharmaceuticals and advanced materials where the avoidance of residual metal impurities is paramount.[4]

Organoboron compounds, particularly boronic esters, are celebrated for their stability, low toxicity, and broad utility in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][5][6] The pinacol ester group, in particular, enhances the stability of the boronic acid moiety, making the reagent less susceptible to degradation pathways such as protodeboronation and trimerization into boroxines.[5][7] This guide provides an in-depth exploration of the properties, mechanisms, and field-proven applications of this compound, offering researchers a comprehensive resource for leveraging its unique reactivity.

Part 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective application. This compound is a colorless to light yellow liquid, soluble in common organic solvents, which simplifies its handling and deployment in a variety of reaction media.[4][8][9]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 185990-03-8 | [3] |

| Molecular Formula | C₁₄H₂₃BO₂Si | [3][10] |

| Molecular Weight | 262.23 g/mol | [10] |

| Appearance | Colorless to light yellow liquid | [3][8] |

| Density | 0.962 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.4946 | [3] |

| Boiling Point | 120 °C at 0.08 mmHg | [9] |

| Storage | Inert atmosphere, Room Temperature | [9] |

Table 2: Spectroscopic Characterization Data

Spectroscopic analysis is essential for verifying the identity and purity of the reagent and its products. The following data are characteristic of the title compound.

| Nucleus | NMR Data (400 MHz, CDCl₃) δ in ppm | Reference |

| ¹H NMR | 7.55-7.53 (m, 2H), 7.35-7.32 (m, 3H), 1.25 (s, 12H), 0.45 (s, 6H) | [1] |

| ¹³C NMR | 138.9, 133.7, 129.0, 127.8, 83.3, 24.8, -3.9 | [1] |

| ¹¹B NMR | 32.8 (vs. BF₃·OEt₂) | [1] |

| Note: The carbon atom directly attached to the boron is often not detected in ¹³C NMR due to quadrupolar relaxation.[1][11] |

Part 2: Core Application: Transition-Metal-Free Borylation

A revolutionary application of Suginome's Reagent is the base-mediated borylation with silylborane (BBS method).[1] This protocol allows for the formal nucleophilic boryl substitution of organohalides without the need for transition-metal catalysts, proceeding in excellent yields with high functional group compatibility.[1][4]

Mechanism of Action: A Carbanion-Mediated Pathway

The BBS method's efficacy is rooted in a unique carbanion-mediated mechanism, which has been elucidated through experimental and computational studies.[1] This understanding is crucial for predicting reactivity and troubleshooting experiments.

-

Ate Complex Formation: The reaction initiates with the silylborane, PhMe₂Si-B(pin), reacting with an alkoxide base (e.g., KOMe) to form the corresponding boronate "ate" complex. This step increases the nucleophilicity of the silicon center.

-

Halogen-Silyl Exchange: The silyl moiety of the ate complex performs a nucleophilic attack on the halogen atom of the aryl halide. This key step generates a transient carbanion species and a silyl halide byproduct.

-

Electrophilic Trapping: The newly formed carbanion immediately attacks the electrophilic boron center of another ate complex molecule, forming an organoborate salt.

-

Product Formation: The organoborate salt then reacts with the silyl halide generated in step 2 to afford the final arylboronate ester product.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 3. This compound 95 185990-03-8 [sigmaaldrich.com]

- 4. Pinacol ester (dimethylphenylsilyl)boronic acid - Enamine [enamine.net]

- 5. nbinno.com [nbinno.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 8. chembk.com [chembk.com]

- 9. (DIMETHYLPHENYLSILYL)BORONIC ACID PINAC& | 185990-03-8 [chemicalbook.com]

- 10. This compound [cymitquimica.com]

- 11. rsc.org [rsc.org]

Discovery and history of silylboronic esters in organic synthesis

An In-Depth Technical Guide to the Discovery and History of Silylboronic Esters in Organic Synthesis

Abstract

Silylboronic esters, a unique class of organometallic compounds featuring a direct silicon-boron (Si-B) interelement bond, have emerged as powerful and versatile reagents in modern organic synthesis. Their distinct reactivity, stemming from the nuanced electronegativity difference between silicon and boron, allows for chemoselective activation by both nucleophiles and transition-metal catalysts. This guide provides a comprehensive overview of the discovery, historical development, and synthetic applications of silylboronic esters. We will explore the pioneering synthetic methodologies, delve into the mechanistic underpinnings of their key transformations—including silaboration and silylation reactions—and present detailed experimental protocols for their preparation and use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of these remarkable compounds.

Introduction: The Dawn of a Novel Reagent Class

At the intersection of organosilicon and organoboron chemistry lies the fascinating world of silylboronic esters. These compounds contain a covalent bond between a silicon and a boron atom, a feature that imparts a unique and highly valuable reactivity profile. The slight difference in electronegativity between silicon (EN = 1.8) and boron (EN = 2.0) allows the Si-B bond to be cleaved selectively, enabling these reagents to serve as both silicon pronucleophiles and versatile boron sources.[1]

The journey of silylboronic esters from chemical curiosities to indispensable tools in the synthetic chemist's arsenal is a story of foundational research and innovative application. Their stability, coupled with their diverse reactivity under catalytic conditions, has paved the way for novel strategies in carbon-carbon and carbon-heteroatom bond formation. This guide will trace that journey, from the initial synthetic challenges to their current status as sophisticated reagents for complex molecule synthesis.

Pioneering Discoveries and the Evolution of Synthesis

The practical application of any reagent class is predicated on its accessibility. The development of stable and readily preparable silylboronic esters was a critical step in unlocking their synthetic potential.

Foundational Contributions

The groundwork for the field was laid through the pioneering contributions of Nöth and the collaborative efforts of Ito and Suginome, who developed methods to synthesize reasonably stable derivatives containing the Si-B bond.[1] These initial efforts were crucial in demonstrating the viability of these compounds and sparked further investigation into their chemistry. Professor Michinori Suginome's group, in particular, has been a driving force, performing extensive pioneering work in the synthesis and application of these reagents.[1][2]

Key Synthetic Methodologies

The lack of practical methods for synthesizing silylboranes functionalized at the silicon atom was a significant early hurdle.[3] Two primary strategies have since emerged as the most effective and widely adopted.

A. Silyllithium Reagents with Boron Electrophiles: A highly effective route involves the reaction of a silyllithium species with a boron electrophile, such as (isopropoxy)pinacolborane.[2][3] This approach allows for the creation of silylboronic esters with various substituents on the silicon atom. For example, Suginome and co-workers demonstrated that [(diethylamino)diphenylsilyl]lithium reacts cleanly with (isopropoxy)pinacolborane to afford the corresponding silylboronic ester in high yield.[2][3] This amino-functionalized product can then be converted into a range of other derivatives (chloro, fluoro, alkoxy), providing a versatile platform for generating diverse reagents.[2][3]

B. Catalytic Borylation of Hydrosilanes: An alternative and powerful strategy is the transition-metal-catalyzed borylation of hydrosilanes. Hartwig developed an iridium-catalyzed method that provides convenient and efficient access to various trialkyl-substituted silylboronic esters.[4] Similar transformations using rhodium or platinum catalysts have also been reported, further expanding the synthetic toolkit.[4][5]

A significant practical challenge in early silyllithium chemistry was the reliance on hexamethylphosphoramide (HMPA), a potent but carcinogenic activator.[4] Recent advancements have led to the development of HMPA-free protocols using less toxic activators like tris(N,N-tetramethylene)phosphoric triamide (TPPA), making the generation of trialkylsilyl lithium reagents and their subsequent conversion to silylboronic esters safer and more practical for broader use.[4][5]

Caption: Core synthetic strategies for silylboronic esters.

Reactivity and Mechanistic Cornerstones

The utility of silylboronic esters stems from the predictable and selective activation of the Si-B bond. This reactivity has been harnessed in a multitude of powerful transformations.

Silaboration Reactions

Perhaps the most significant application of silylboronic esters is in silaboration reactions, where the silyl and boryl groups are added across an unsaturated bond. Group 10 transition metal complexes (e.g., palladium, platinum) are highly efficient catalysts for the silaboration of alkynes, alkenes, 1,3-dienes, and allenes.[3] These reactions offer a convenient pathway to complex organometallic compounds containing both silicon and boron moieties with high regio- and stereocontrol.[2][3]

Caption: Simplified catalytic cycle for Pd-catalyzed silaboration.

Copper-Catalyzed Silylations

The Si-B bond can be activated to deliver a nucleophilic silyl group. Copper catalysis has proven particularly effective for this purpose. For instance, the copper-catalyzed 1,2-addition of silylboronic esters to aldehydes and ketones provides direct access to α-hydroxy silanes.[1] This transformation is highly efficient and avoids the need for pre-forming a stoichiometric silylmetal reagent. Similarly, Evano and co-workers demonstrated a mild and general copper-catalyzed addition of silylboronic esters to ynamides, yielding vinylsilanes with excellent regio- and stereocontrol.[1]

Mechanistic Nuances: The 1,2-Brook Rearrangement

Understanding the underlying mechanisms is crucial for reaction development. In 2013, Oestreich, Kleeberg, and co-workers provided a key insight into the addition of silylboronic esters to aldehydes, clarifying the occurrence of a 1,2-Brook rearrangement.[1] This rearrangement, involving the migration of a silicon atom from carbon to oxygen, is a critical step in the reaction pathway and influences the final product distribution. This fundamental understanding has enabled further progress, such as the development of novel three-component reactions.[1]

Applications in Modern Organic Synthesis

The unique reactivity of silylboronic esters has cemented their role as versatile building blocks for constructing complex molecular architectures, finding application in areas from natural product synthesis to materials science.

| Application | Reaction Type | Catalyst/Reagent | Substrate | Product | Reference |

| Silaboration | C-C Bond Cleavage | Platinum | 1-substituted-2-methylenecyclopropanes | 2-boryl-4-silylbut-1-enes | [1] |

| Protosilylation | Addition | Copper | Ynamides | Enamides | [1] |

| 1,2-Addition | Silylation | Copper | Aldehydes, Ketones | α-hydroxy silanes | [1] |

| Asymmetric Synthesis | Silaboration | Chiral Group 10 Metal Complexes | 1,3-Dienes, Allenes | Enantioenriched Organoborons | [3] |

Key Experimental Protocols

To facilitate the adoption of these powerful reagents, this section provides detailed, field-proven methodologies for their synthesis and functionalization, adapted from seminal literature.[2][3]

Protocol 1: Synthesis of 2-[(Diethylamino)dimethylsilyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol describes the reaction of a silyllithium reagent with a boronic ester electrophile.

Workflow:

Caption: Workflow for silyllithium-based synthesis.

Step-by-Step Procedure:

-

Reagent Preparation: In a flame-dried, nitrogen-purged flask, prepare a solution of [(diethylamino)dimethylsilyl]lithium in an appropriate anhydrous solvent (e.g., THF).

-

Reaction Setup: Cool the silyllithium solution to 0 °C in an ice bath.

-

Addition: To the cooled solution, add (isopropoxy)pinacolborane (1.2 equivalents) dropwise via syringe while maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Quenching & Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by bulb-to-bulb distillation under high vacuum to yield the pure silylboronic ester as a colorless liquid.

-

Characterization: Confirm product identity and purity using ¹H NMR, ¹³C NMR, ¹¹B NMR, and HRMS.

Protocol 2: Conversion of Aminosilylborane to (Chlorosilyl)borane

This protocol details the functional group interconversion on the silicon atom.

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the starting aminosilylborane (1.0 equivalent) in a suitable solvent like hexane in a flame-dried flask under a nitrogen atmosphere.

-

Reagent Addition: Add a catalytic amount of aluminum chloride (AlCl₃).

-

Gas Introduction: Bubble anhydrous hydrogen chloride (HCl) gas slowly through the solution. Monitor the reaction progress by GC or TLC.

-

Quenching: Once the starting material is consumed, quench the reaction by the careful addition of acetone to consume any excess HCl.

-

Purification: Remove all volatile materials under reduced pressure. The resulting crude (chlorosilyl)borane can be purified by distillation.

Future Outlook

The field of silylboronic ester chemistry continues to evolve. Future research will likely focus on developing more efficient and enantioselective catalytic systems, expanding the substrate scope to include more challenging unsaturated systems, and uncovering entirely new modes of reactivity for the Si-B bond. As our mechanistic understanding deepens, the rational design of novel transformations that leverage these unique reagents will undoubtedly lead to more powerful and elegant solutions for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Conclusion

From their theoretical conception to their current role as versatile synthetic workhorses, silylboronic esters have had a remarkable impact on organic chemistry. The pioneering work on their synthesis provided the crucial foundation for their widespread application. Through the development of robust transition-metal-catalyzed reactions, chemists can now harness the unique properties of the Si-B bond to achieve a wide range of transformations, including silaborations and silylations, often with exceptional levels of control. As this guide has illustrated, a deep understanding of their history, synthesis, and reactivity is essential for any scientist aiming to push the boundaries of modern synthetic chemistry.

References

Introduction: The Enduring Importance of Organoboron Compounds

An In-Depth Technical Guide to Copper-Catalyzed Borylation of Aryl Chlorides: A Modern Synthetic System

In the landscape of modern organic synthesis, organoboron compounds, particularly boronic acids and their esters, stand as indispensable building blocks. Their prominence is inextricably linked to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science.[1][2] The demand for a diverse array of functionalized arylboronates has driven extensive research into their synthesis. While traditional methods involving organolithium or Grignard reagents are effective, they often suffer from limited functional group tolerance.[2][3]

A significant breakthrough came with the palladium-catalyzed Miyaura borylation, which allows for the conversion of aryl halides and triflates into boronic esters using diboron reagents like bis(pinacolato)diboron (B₂pin₂).[1][4] However, the high cost of palladium and the challenge of activating less reactive, economically attractive aryl chlorides have spurred the development of new catalytic systems. This guide focuses on a key advancement in this field: the use of copper-catalyzed systems for the borylation of aryl chlorides. While not a single, eponymous "Suginome's Reagent," these systems represent the forefront of borylation chemistry, a field where the foundational work of pioneers like Suginome, Miyaura, and Ito has been transformative.[5] We will explore the core features, mechanism, and practical application of a representative modern system: the N-Heterocyclic Carbene (NHC)-ligated copper catalyst.

Core Chemistry: The NHC-Copper Catalytic System

The borylation of aryl chlorides using a copper(I)/NHC catalyst represents a powerful and cost-effective alternative to palladium-based methods.[6][7] This system effectively converts a wide range of electron-rich, electron-poor, and sterically hindered aryl chlorides into their corresponding arylboronic esters.[7]

Key Components of the System:

-

Copper Source: Typically a Cu(I) salt, such as CuCl, which is inexpensive and readily available.[6]

-

Ligand: An N-Heterocyclic Carbene (NHC) is crucial for stabilizing the copper catalyst and facilitating the catalytic cycle.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent, yielding stable, easily purified pinacol esters.[4][7]

-

Base: A strong alkoxide base, such as potassium tert-butoxide (KOtBu), is essential for the transmetalation step.[7]

The Catalytic Cycle: A Mechanistic Deep Dive

The currently accepted mechanism for the NHC-Cu catalyzed borylation of an aryl chloride (Ar-Cl) is a multi-step process. The causality behind each step is critical for understanding and optimizing the reaction.

Caption: Catalytic cycle for NHC-Copper catalyzed borylation.

-

Catalyst Activation: The reaction is initiated by the interaction of the Cu(I) precursor with the base (KOtBu) to form the active copper-alkoxide species, (NHC)Cu-OtBu. This step is crucial as the alkoxide is a better nucleophile than the halide, priming the catalyst for the subsequent steps.

-

Oxidative Addition: The aryl chloride (Ar-Cl) undergoes oxidative addition to the Cu(I) center. This is often the rate-determining step and is challenging for electron-rich or sterically bulky aryl chlorides. The NHC ligand's strong sigma-donating ability increases the electron density on the copper center, facilitating this otherwise difficult step.

-

Transmetalation: The diboron reagent (B₂pin₂) is activated by the alkoxide, either in solution or bound to the copper center, to form a more nucleophilic 'ate' complex. This species then transmetalates with the copper intermediate, displacing the chloride and transferring a boryl group (Bpin) to the copper. The high oxophilicity (affinity for oxygen) of boron provides a strong thermodynamic driving force for this exchange, forming a Bpin-OtBu byproduct.[4]

-

Reductive Elimination: The final step is the reductive elimination from the Cu(III) intermediate, which forms the desired C-B bond of the product arylboronic ester (Ar-Bpin). This step regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.

Key Features and Practical Advantages

The NHC-Copper system offers several distinct advantages that make it highly attractive for researchers in drug development and materials science.

-

Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, making this method more scalable and economically viable.[6]

-

Substrate Scope: This methodology is effective for a wide range of aryl chlorides, including those that are typically unreactive in palladium-catalyzed reactions.[7]

-

Functional Group Tolerance: The reaction conditions are generally mild, tolerating a broad array of sensitive functional groups such as esters, ketones, nitriles, and ethers, which is a critical requirement in complex molecule synthesis.[7]

-

Alternative Boron Reagents: While B₂pin₂ is common, the system can also accommodate other diboron reagents like bis(neopentylglycolato)diboron (B₂neop₂), offering flexibility in the properties of the resulting boronic ester.[7]

Data Presentation: Substrate Scope of Copper-Catalyzed Borylation

The following table summarizes representative yields for the borylation of various aryl chlorides, demonstrating the versatility of the method.

| Aryl Chloride Substrate | Product Yield (%) | Key Features |

| 4-Chlorobenzonitrile | >95% | Electron-withdrawing group tolerated |

| 4-Chloroanisole | ~90% | Electron-donating group tolerated |

| 2-Chlorotoluene | ~85% | Steric hindrance at ortho position tolerated |

| 1-Chloronaphthalene | ~92% | Polycyclic aromatic substrate compatible |

| 3-Chloropyridine | ~88% | Heteroaromatic substrate compatible |

| (Data synthesized from typical results reported in the literature, such as those found in[7]) |

Experimental Protocols and Workflow

Adherence to a well-defined protocol is essential for reproducibility and success. Below is a detailed, step-by-step methodology for a typical copper-catalyzed borylation reaction.

Workflow Diagram

Caption: General experimental workflow for NHC-Cu borylation.

Detailed Step-by-Step Protocol: Synthesis of 4-Pinacolborylbenzonitrile

This protocol is adapted from established procedures for the borylation of aryl chlorides.[7]

-

Vessel Preparation: An oven-dried Schlenk tube equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).

-

Reagent Loading: To the tube, add CuCl (2.5 mol%), the NHC-ligand (e.g., IPr·HCl, 2.5 mol%), and KOtBu (1.5 equivalents).

-

Reactant Addition: Add bis(pinacolato)diboron (B₂pin₂, 1.1 equivalents) and 4-chlorobenzonitrile (1.0 equivalent).

-

Solvent Addition: Add anhydrous toluene (to achieve a ~0.5 M concentration of the aryl chloride).

-

Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by GC-MS or TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and carefully quench by adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure.

-

Isolation: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure arylboronic ester product.

Conclusion and Future Outlook

The development of NHC-copper catalyzed borylation systems marks a significant advance in synthetic organic chemistry, providing a robust, economical, and highly versatile method for accessing valuable arylboronic esters from readily available aryl chlorides. The broad functional group tolerance and wide substrate scope make this methodology particularly powerful for applications in medicinal chemistry and materials science, where complex molecular architectures are the norm.

Future research will likely focus on further expanding the substrate scope to even more challenging heterocycles, developing more active catalysts that can operate at lower temperatures and catalyst loadings, and exploring asymmetric variations of this reaction to produce chiral boronic esters. As the field continues to evolve, the principles of catalysis and mechanism-driven discovery pioneered by scientists like Suginome will undoubtedly continue to pave the way for even more powerful and sustainable synthetic transformations.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Copper-catalysed borylation of aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to (Dimethylphenylsilyl)boronic acid pinacol ester in Suzuki-Miyaura Coupling

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of (dimethylphenylsilyl)boronic acid pinacol ester, a versatile reagent in modern synthetic chemistry. While not a direct coupling partner in the traditional sense, its primary role is as a powerful borylating agent for the synthesis of boronic esters, which are key substrates for the Suzuki-Miyaura cross-coupling reaction. This guide will elucidate the mechanism, provide detailed protocols, and offer expert insights into its application.

Introduction: The Strategic Role of this compound

This compound, often referred to as Suginome's reagent, has emerged as a highly effective reagent for the borylation of organic halides and pseudohalides.[1][2] A significant advantage of this reagent is its ability to facilitate the synthesis of aryl boronate esters under transition-metal-free, base-mediated conditions.[3] This is particularly valuable for preparing substrates for the Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science.[4] The reaction's high functional group tolerance and applicability to sterically hindered substrates make it a robust tool in complex molecule synthesis.[3]

The overall strategy involves a two-step sequence:

-

Borylation: Synthesis of an aryl or vinyl boronic acid pinacol ester from the corresponding halide using this compound.

-

Suzuki-Miyaura Coupling: The newly synthesized boronic ester is then used as the organoboron partner in a palladium-catalyzed cross-coupling reaction with a second organic halide.

This approach offers a reliable pathway to complex molecular architectures, and understanding the nuances of each step is critical for success.

Mechanism of Borylation: A Transition-Metal-Free Pathway

The borylation of aryl halides with this compound proceeds through a unique carbanion-mediated mechanism, avoiding the need for expensive and potentially contaminating transition metal catalysts.[5]

The proposed mechanism is as follows:

-

Ate Complex Formation: The alkoxide base (e.g., potassium methoxide, KOMe) reacts with the silylborane to form a boronate "ate" complex.

-

Nucleophilic Attack and Carbanion Formation: The silyl group of the ate complex performs a nucleophilic attack on the halogen atom of the aryl halide. This results in the formation of a carbanion species.

-

Borylation of the Carbanion: The highly reactive carbanion then attacks the electrophilic boron atom of the silylborane, displacing the silyl group and forming the desired arylboronate ester.[5]

This process is highly efficient for a range of aryl bromides and can be performed at moderate temperatures.

Diagram of the Proposed Borylation Mechanism

Caption: Proposed carbanion-mediated borylation mechanism.

Experimental Protocol: Borylation of Aryl Halides

This protocol is adapted from a procedure published in Organic Syntheses and provides a reliable method for the preparation of aryl boronate esters.[5]

Materials and Reagents:

| Reagent | M.W. | Amount (mmol) | Equivalents | Physical Form |

| Aryl Bromide | - | 1.0 | 1.0 | Solid/Liquid |

| This compound | 262.22 | 1.5 | 1.5 | Liquid |

| Potassium Methoxide (KOMe) | 70.12 | 1.5 | 1.5 | Solid |

| 1,2-Dimethoxyethane (DME), anhydrous | 90.12 | - | - | Liquid |

Procedure:

-

Reaction Setup: In a glovebox, add the aryl bromide (1.0 mmol), potassium methoxide (1.5 mmol), and a magnetic stir bar to an oven-dried reaction vessel.

-

Solvent and Reagent Addition: Remove the vessel from the glovebox and place it under an inert atmosphere (Nitrogen or Argon). Add anhydrous DME (e.g., 10 mL) via syringe.

-

Silylborane Addition: Dissolve this compound (1.5 mmol) in a small amount of anhydrous DME (e.g., 1 mL) and add it to the reaction mixture via syringe.

-

Reaction Conditions: Stir the reaction mixture at 30 °C. The reaction progress can be monitored by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired aryl boronic acid pinacol ester.

Note on Reagents: Potassium methoxide is highly moisture-sensitive and should be handled in a glovebox.[5] Anhydrous solvents are crucial for the success of this reaction.[5]

The Suzuki-Miyaura Coupling: Mechanism and Protocol

Once the boronic ester is synthesized, it can be used in a standard Suzuki-Miyaura coupling. The catalytic cycle is a well-established process involving a palladium catalyst.[6][7]

The Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic halide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The boronic ester (R²-B(pin)), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. The base facilitates the formation of a more nucleophilic boronate "ate" complex.[8][9]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.[10]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling

This is a general protocol and may require optimization based on the specific substrates.

Materials and Reagents:

| Reagent | M.W. | Amount (mmol) | Equivalents | Role |

| Aryl Boronic Acid Pinacol Ester | - | 1.2 | 1.2 | Organoboron |

| Organic Halide (Aryl/Vinyl) | - | 1.0 | 1.0 | Coupling Partner |

| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | - | 0.01-0.05 | 1-5 mol% | Catalyst |

| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | - | 2.0-3.0 | 2.0-3.0 | Activator |

| Solvent (e.g., Dioxane/Water, Toluene) | - | - | - | Solvent |

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl boronic acid pinacol ester (1.2 mmol), the organic halide (1.0 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and a magnetic stir bar.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent and Catalyst Addition: Add the solvent system (e.g., a mixture of dioxane and water) via syringe, followed by the palladium catalyst.

-

Reaction Conditions: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Expert Considerations:

-

Choice of Base: The base is critical for activating the boronic ester.[11] Inorganic bases like potassium carbonate or cesium carbonate are commonly effective.[10] For base-sensitive substrates, milder bases like potassium phosphate may be beneficial.

-

Catalyst Selection: A variety of palladium catalysts can be used. Pd(dppf)Cl₂ is a robust and common choice. For challenging couplings, more specialized catalysts with bulky phosphine ligands may be necessary.[8]

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Anhydrous conditions can also be employed and may be advantageous in preventing protodeboronation of sensitive substrates.[12]

-

Protodeboronation: This is a common side reaction where the boronic ester is cleaved by a proton source, leading to a reduced yield. Using anhydrous conditions or a less protic solvent can mitigate this issue.[13]

Conclusion

This compound is a valuable reagent for the synthesis of boronic esters, which are essential precursors for Suzuki-Miyaura cross-coupling reactions. By understanding the two-step strategy of borylation followed by coupling, researchers can effectively construct complex molecules with high efficiency and functional group tolerance. The protocols and considerations outlined in these notes provide a solid foundation for the successful application of this powerful synthetic methodology.

References

- 1. Sigma Aldrich this compound 100 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 2. This compound 95 185990-03-8 [sigmaaldrich.com]

- 3. Pinacol ester (dimethylphenylsilyl)boronic acid - Enamine [enamine.net]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Copper-Catalyzed Selective 1,4-Addition of the Dimethylphenylsilyl Group to α,β-Unsaturated Ketones

For Researchers, Scientists, and Drug Development Professionals

Scientific Foundation and Mechanistic Overview

The conjugate addition of silicon nucleophiles to α,β-unsaturated systems is a cornerstone of modern synthetic chemistry. The resulting β-silyl carbonyl compounds are valuable precursors for a variety of transformations.[1][2] The silicon moiety can function as a masked hydroxyl group, which is robust enough to withstand various reaction conditions before being converted.[3] Copper catalysis has emerged as a mild and efficient method for this transformation, offering high yields and selectivity.[4][5]

The Catalytic Cycle: A Mechanistic Glimpse

The currently accepted mechanism for the copper-catalyzed conjugate silylation of enones involves a copper(I) catalytic cycle. The reaction is often performed with a silylborane reagent, such as (dimethylphenylsilyl)pinacolatoboron, in the presence of a copper salt and a suitable ligand.[3][6] N-Heterocyclic carbenes (NHCs) have proven to be particularly effective ligands for this transformation, promoting high reactivity and enantioselectivity.[3][7]

A key feature of this catalytic system is that it does not typically require a proton source (like methanol) for catalyst turnover.[3][6][7] This leads to the formation of a synthetically versatile silyl boron enolate intermediate, which can be trapped with various electrophiles for further functionalization.[3][6]

Figure 1: Proposed catalytic cycle for the copper-catalyzed conjugate silylation of enones.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with explanations for key steps to ensure robust and reproducible results.

General Considerations and Reagent Preparation

-

Inert Atmosphere: Copper(I) catalysts are sensitive to oxidation. All reactions should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or in a glovebox.

-

Solvent Purity: Anhydrous solvents are crucial for optimal results. Tetrahydrofuran (THF) is a common solvent and should be freshly distilled from sodium/benzophenone or obtained from a solvent purification system.

-

Reagent Purity: The copper salt (e.g., CuCl), ligand (e.g., an imidazolinium salt for in situ NHC generation), and silylborane reagent should be of high purity.[3] (Dimethylphenylsilyl)pinacolatoboron is commercially available.

Protocol for Copper-Catalyzed 1,4-Addition of Dimethylphenylsilyl Group

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

-

Copper(I) chloride (CuCl)

-

N-Heterocyclic Carbene (NHC) ligand precursor (e.g., an imidazolinium salt)

-

Sodium tert-butoxide (NaOt-Bu)

-

(Dimethylphenylsilyl)pinacolatoboron

-

α,β-Unsaturated ketone

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation (In Situ):

-

To a flame-dried Schlenk flask under an inert atmosphere, add CuCl (1-2 mol%) and the NHC ligand precursor (1.1-2.2 mol%).

-

Add anhydrous THF (to make a ~0.1 M solution with respect to the substrate).

-

Add sodium tert-butoxide (1.1-2.2 mol%) to the suspension.

-

Stir the mixture at room temperature for 15-30 minutes. A color change is often observed, indicating the formation of the active copper-NHC complex.

-

-

Reaction Assembly:

-

In a separate flame-dried Schlenk flask, dissolve the α,β-unsaturated ketone (1.0 equiv) and (dimethylphenylsilyl)pinacolatoboron (1.1-1.5 equiv) in anhydrous THF.

-

Cool the solution to the desired reaction temperature (e.g., -78 °C to room temperature, substrate-dependent).[3]

-

Slowly add the pre-formed catalyst solution to the substrate solution via cannula.

-

-

Reaction Monitoring:

-

Workup and Purification:

-

Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution.

-